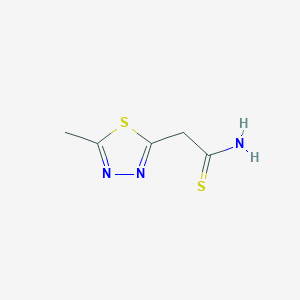

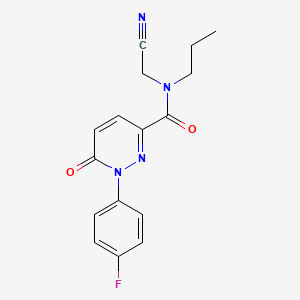

2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanethioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-thiadiazole derivatives are a class of heterocyclic compounds that have been the subject of considerable interest in recent years due to their wide range of biological activities . They are known to exhibit antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives generally involves the reaction of primary amines with 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring containing three nitrogen atoms and one sulfur atom .

Chemical Reactions Analysis

1,3,4-thiadiazole derivatives have been found to exhibit a wide range of chemical reactions. For example, under the action of potassium carbonate in DMF with an excess of primary amines or morpholine, the starting thiadiazole has formed the corresponding thioamides of furylacetic acid .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. For example, one derivative was found to have a melting point of 188–190°C .

Aplicaciones Científicas De Investigación

Synthesis Techniques

- Oxidative Dimerization of Thioamides : This study outlines a method to prepare 3,5-Disubstituted 1,2,4-Thiadiazoles, like "2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanethioamide", by the oxidative dimerization of thioamides using DMSO and electrophilic reagents at room temperature (Takikawa et al., 1985).

Potential Medical Applications

- Anticancer Activity : A study synthesized a series of thiadiazole derivatives, including compounds related to "this compound", and evaluated them for anticancer activity. The study found significant potential against specific cancer cell lines (Gomha et al., 2017).

- Inhibitory Effect on COVID-19 Main Protease : A research focused on the synthesis of novel 1,3,4-thiadiazole and 1,2,3-triazole hybrids, including variants of "this compound", which showed potential in inhibiting the main protease of COVID-19, thereby impeding the virus's replication (Rashdan et al., 2021).

Material Science and Chemistry

- Framework Formation in Coordination Architectures : A study explored the formation of metal-organic supramolecular architectures using nitrogen-containing heterocyclic thioether ligands, including derivatives of "this compound". This research provides insights into the influence of ligands on the structural topologies of these architectures (Zheng et al., 2003).

Spectroscopic and Theoretical Studies

- Fluorescence Effects in Bio-active Compounds : This paper discusses the fluorescence effects of compounds related to "this compound" in various pH conditions. The study highlights how molecular aggregation and charge transfer effects influence these fluorescence effects, providing valuable insights for potential applications in bio-sensing and imaging (Matwijczuk et al., 2018).

Mecanismo De Acción

The bioactive properties of 1,3,4-thiadiazole derivatives are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S2/c1-3-7-8-5(10-3)2-4(6)9/h2H2,1H3,(H2,6,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGQJLBGTASWLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate](/img/structure/B2732187.png)

![2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2732189.png)

![2,3-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2732190.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2732191.png)

![methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2732194.png)

![N-(4-butylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2732196.png)

![1-[3-amino-2-(4-chlorobenzoyl)-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl]-1-ethanone](/img/structure/B2732197.png)

![1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Chloro-N-[2-[cyclopropyl(2,2-difluoroethyl)amino]ethyl]propanamide](/img/structure/B2732200.png)

![Methyl 2-amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2732206.png)